molecular formula C23H23N3O3 B11018339 Ethyl 4-[(2-phenylquinolin-4-yl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(2-phenylquinolin-4-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11018339
M. Wt: 389.4 g/mol
InChI Key: PPQPCCROZWCNPK-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a tetrahydropyrazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The resulting quinoline derivative is then subjected to further reactions to introduce the phenyl and carbonyl groups.

The next step involves the formation of the tetrahydropyrazine ring. This can be achieved through the cyclization of appropriate precursors, such as 1,2-diamines and α,β-unsaturated carbonyl compounds, under specific reaction conditions . The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, the use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-PHENYL-4-QUINOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 4-(2-phenylquinoline-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C23H23N3O3/c1-2-29-23(28)26-14-12-25(13-15-26)22(27)19-16-21(17-8-4-3-5-9-17)24-20-11-7-6-10-18(19)20/h3-11,16H,2,12-15H2,1H3

InChI Key

PPQPCCROZWCNPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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